molecular formula C25H27N5O5 B8270101 VX-944, Avn-944 CAS No. 501345-02-4

VX-944, Avn-944

Cat. No. B8270101
CAS RN: 501345-02-4
M. Wt: 477.5 g/mol
InChI Key: GYCPCOJTCINIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVN-944 (also known as VX-944) is an orally active, potent, selective, noncompetitive and specific inhibitor of IMPDH (inosine monophosphate dehydrogenase) . IMPDH is an essential rate-limiting enzyme in de novo guanine nucleotide synthesis . AVN-944 also inhibits arenavirus RNA synthesis and blocks arenavirus infection . It has broad anti-cancer activities and can be used for multiple myeloma (MM) and acute myeloid leukemia (AML) research .


Molecular Structure Analysis

The molecular formula of AVN-944 is C25H27N5O5 . The ChemSpider ID is 8094205 .


Chemical Reactions Analysis

AVN-944 inhibits the growth of human multiple myeloma (MM) cell lines in a dose-dependent manner . It induces apoptosis in MM cell lines via a caspase-independent, Bax/AIF/Endo G pathway . AVN-944 enhances the cytotoxicity of Doxorubicin and Melphalan . It inhibits the proliferation of the human MV-4-11 and murine Ba/F3-Flt3-ITD-dependent cell lines .


Physical And Chemical Properties Analysis

AVN-944 is soluble in DMSO . It is an orally available, synthetic small molecule with potential antineoplastic activity .

Mechanism of Action

AVN-944 inhibits IMPDH and appears to induce apoptosis . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial’s lowest doses .

Safety and Hazards

Users are advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

AVN-944 has been associated with cancer cell death in clinical trials . It is being investigated for the treatment of patients with advanced hematologic malignancies . The development of tiazofurin as an anti-leukemia drug expanded the areas of clinical application of IMPDH inhibitors . Vertex Pharmaceuticals, Inc. developed a novel series of human IMPDH inhibitors that were structurally distinct from mycophenolic acid and nucleoside analogues .

properties

IUPAC Name

1-cyanobutan-2-yl N-[1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCPCOJTCINIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VX-944, Avn-944

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